Stereochemical Identity: (S)-Enantiomer Hydrochloride vs. Racemate and (R)-Enantiomer – Impact on Chiral Purity and Research Reproducibility
The (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1370243-61-0) is supplied as a single, stereochemically defined enantiomer with typical purity ≥98%, in contrast to the racemic 2-(3,5-dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) sold by Sigma-Aldrich under the AldrichCPR collection, where Sigma-Aldrich explicitly states it 'does not collect analytical data for this product' and sells it 'AS-IS' without any representation or warranty regarding identity or purity . The (R)-enantiomer hydrochloride (CAS 1381927-83-8) is available from specialty suppliers typically at 95% purity . For enantioselective synthesis or chiral SAR studies, use of the racemate introduces a 50% contamination of the undesired enantiomer, which, in the context of 2-arylpyrrolidine pharmacology where enantiomers exhibit distinct binding and functional profiles, represents an uncontrolled variable that can invalidate experimental conclusions [1].
| Evidence Dimension | Stereochemical definition and supplier quality assurance |
|---|---|
| Target Compound Data | (S)-enantiomer hydrochloride, CAS 1370243-61-0, purity ≥98%, single enantiomer |
| Comparator Or Baseline | Racemate free base (CAS 367281-01-4): Sigma-Aldrich AldrichCPR, no analytical data collected, sold 'AS-IS'; (R)-enantiomer HCl (CAS 1381927-83-8): purity ~95% |
| Quantified Difference | Target: defined single enantiomer, ≥98% purity, analytical characterization provided. Sigma racemate: 0% enantiomeric excess by definition, no supplier analytical data. (R)-enantiomer: opposite absolute configuration, ~3% lower nominal purity. |
| Conditions | Supplier specification comparison; Sigma-Aldrich product PH018207 vs. Chemscene CS-0652319 vs. Achemblock (R)-enantiomer |
Why This Matters
Procurement of the stereochemically undefined racemate or the wrong enantiomer introduces a 50% or 100% contamination of the undesired stereoisomer, respectively, which in chiral 2-arylpyrrolidine pharmacology directly compromises SAR interpretation and experimental reproducibility.
- [1] Vidal, P.; Pedregal, C.; Díaz, N.; Broughton, H. Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case. Organic Letters 2007, 9 (21), 4123–4126. View Source
